molecular formula C7H14O7 B1508603 L-glycero-L-galacto-Heptose CAS No. 20585-65-3

L-glycero-L-galacto-Heptose

Cat. No. B1508603
CAS RN: 20585-65-3
M. Wt: 210.18 g/mol
InChI Key: YPZMPEPLWKRVLD-JAIWFUSLSA-N
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Description

L-Glycero-L-galacto-heptose is a crucial compound used for various applications. It plays a significant role in the development of potential drugs to study chronic diseases like cancer and diabetes . Additionally, its unique properties make it a key ingredient in the production of vaccines, assisting in enhancing their effectiveness .


Synthesis Analysis

The synthesis of L-glycero-L-galacto-heptose involves a diastereoselective organocatalytic syn-selective aldol reaction of dihydroxyacetone (DHA) with d-erythrose . This methodology has been expanded to the synthesis of various higher sugars by means of syn-selective carbon–carbon-bond-forming aldol reactions promoted by primary-based organocatalysts .


Molecular Structure Analysis

The molecular formula of L-Glycero-L-galacto-heptose is C7H14O7 . Its IUPAC name is (2S,3R,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanal .


Chemical Reactions Analysis

The occurrence, metabolism, and transport of heptuloses, heptitols, and heptoses are integrated in accordance with function to emphasize the importance of these apparently neglected sugars . Results indicate that 7-C sugars share a common precursor and are products of a TKT-dependent heptulose shunt in which Suc-derived Fru 6-P is converted either to Sed 7-P or mannoheptulose 7-P or both in competent tissues and species .


Physical And Chemical Properties Analysis

L-Glycero-L-galacto-heptose is a monosaccharide with a molecular weight of 210.18 . It tolerates transformations under slightly acidic conditions .

Scientific Research Applications

Synthesis and Structural Analysis

  • Molybdenum(VI)-Mediated Synthesis : A study by Hricovíniová (2002) describes a practical synthesis of d-glycero-l-galacto-octulose, a derivative of L-glycero-L-galacto-Heptose, using molybdate ions. This process involves stereospecific isomerisation and demonstrates a method for accessing eight-carbon sugars (Hricovíniová, 2002).

  • Structural Characterization of Derivatives : Dmitriev et al. (1976) researched the acid-catalyzed isopropylidenation of various heptoses, including derivatives of L-glycero-L-galacto-Heptose. This work contributes to understanding the structural aspects of these sugar derivatives (Dmitriev et al., 1976).

Applications in Biochemistry and Molecular Biology

  • Analogue Synthesis for Biochemical Studies : Balla et al. (2007) synthesized a deoxy analogue of ADP L-glycero-D-manno-heptose, starting from L-lyxose. This derivative serves as a substrate analogue for bacterial ADP heptosyl transferases, useful in biochemical and crystallographic studies (Balla et al., 2007).

  • Exploring Diastereoselectivity : Khare et al. (1994) explored the synthesis of D-glycero-D-altro-heptose, which is structurally related to L-glycero-L-galacto-Heptose. Their work provides insights into the diastereoselectivity of these compounds, crucial for understanding their biological roles (Khare et al., 1994).

Glycan Recognition and Bioinformatics

  • Structural Studies in Bacterial Polysaccharides : Hoffman et al. (1977) conducted structural studies on bacterial polysaccharides containing D-glycero-D-galacto-heptose, closely related to L-glycero-L-galacto-Heptose. This research is significant in understanding the role of these sugars in bacterial cell walls and potential targets for antimicrobial agents (Hoffman et al., 1977).

  • Impact on Glycan Recognition : McMahon et al. (2020) investigated how stereoelectronic effects impact glycan recognition, including sugars like L-glycero-α-D-manno-heptose. Understanding these effects is crucial for developing targeted therapies and diagnostics (McMahon et al., 2020).

Pathways in Bacterial Biosynthesis

  • Nucleotide-Activated Precursor Biosynthesis : Valvano et al. (2002) reviewed the pathways for biosynthesis of nucleotide-activated heptosyl precursors, including those related to L-glycero-L-galacto-Heptose. This research is vital for understanding bacterial cell surface structures and potential drug targets (Valvano et al., 2002).

  • Biosynthesis and Genetics of ADP-Heptose : Research by Valvano (1999) delves into the biosynthesis and genetics of ADP-glycero-manno-heptose, a compound related to L-glycero-L-galacto-Heptose. The study provides insights into the genetic aspects of its synthesis, which is essential for understanding bacterial virulence and potential antimicrobial strategies (Valvano, 1999).

Mechanism of Action

Research suggests an alternative and novel mechanism of action of aminoglycosides in the inhibition of HepI, which directly leads to modification of LPS production in vivo . This finding could change our understanding of how aminoglycoside antibiotics function, with interruption of LPS biosynthesis being an additional and important mechanism of aminoglycoside action .

Future Directions

The refined method for the synthesis of L-Glycero-L-galacto-heptose could be of practical value for further biological screening of heptose phosphate derivatives . This could dramatically alter strategies to modify the structure of aminoglycosides to improve the efficacy in fighting bacterial infections .

properties

IUPAC Name

(2S,3R,4R,5S,6S)-2,3,4,5,6,7-hexahydroxyheptanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5+,6+,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZMPEPLWKRVLD-JAIWFUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@@H]([C@H]([C@H]([C@@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70724983
Record name L-glycero-L-galacto-Heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-glycero-L-galacto-Heptose

CAS RN

20585-65-3
Record name L-glycero-L-galacto-Heptose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70724983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-glycero-L-galacto-Heptose
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